Fmoc-(3S)-1-pyrrolidine-3-carboxylic acid

Peptide Synthesis Chiral Building Block Enantiomeric Purity

For SPPS and PNA synthesis requiring defined (3S) stereochemistry, procure Fmoc-(3S)-1-pyrrolidine-3-carboxylic acid. This enantiopure β-amino acid derivative provides orthogonal Fmoc protection and conformational rigidity. Avoid racemic mixtures that compromise yield and necessitate costly chiral separation. ≥98% purity ensures reproducible coupling and high-affinity hybridization in peptide backbones.

Molecular Formula C20H19NO4
Molecular Weight 337.4 g/mol
CAS No. 193693-66-2
Cat. No. B064605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-(3S)-1-pyrrolidine-3-carboxylic acid
CAS193693-66-2
Molecular FormulaC20H19NO4
Molecular Weight337.4 g/mol
Structural Identifiers
SMILESC1CN(CC1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C20H19NO4/c22-19(23)13-9-10-21(11-13)20(24)25-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18H,9-12H2,(H,22,23)/t13-/m0/s1
InChIKeyGUAMYYOQAAUXLR-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-(3S)-1-pyrrolidine-3-carboxylic acid (193693-66-2) for Peptide Synthesis and Chiral Building Block Applications


Fmoc-(3S)-1-pyrrolidine-3-carboxylic acid (CAS 193693-66-2), also designated Fmoc-(3S)-β-Pro-OH, is a protected β-amino acid derivative characterized by the (3S) stereoconfiguration and an Fmoc (9-fluorenylmethoxycarbonyl) protecting group . With a molecular weight of 337.37 g/mol, it functions as a crucial chiral building block in solid-phase peptide synthesis (SPPS) and as a pharmaceutical intermediate [1]. The compound appears as a white to off-white powder and requires storage at 0–8 °C to maintain integrity .

Why Fmoc-(3S)-1-pyrrolidine-3-carboxylic acid Cannot Be Substituted by Racemates or Alternative Protecting Groups in SPPS


Generic substitution of Fmoc-(3S)-1-pyrrolidine-3-carboxylic acid with racemic mixtures or compounds bearing alternative protecting groups (e.g., Boc) fundamentally compromises peptide synthesis outcomes. The (3S) stereochemistry dictates the three-dimensional structure of the resulting peptide, directly influencing biological activity and receptor binding . Racemic Fmoc-pyrrolidine-3-carboxylic acid introduces unwanted diastereomers, necessitating costly and time-consuming chiral separations [1]. Furthermore, the Fmoc group provides orthogonal protection that is selectively removed under mild basic conditions (e.g., 20% piperidine in DMF), a compatibility essential for acid-labile resins and side-chain protecting groups commonly employed in SPPS; substituting with Boc chemistry would require acidic deprotection conditions incompatible with many standard SPPS protocols [2].

Quantitative Differentiation Evidence for Fmoc-(3S)-1-pyrrolidine-3-carboxylic acid (193693-66-2)


Chiral Identity and Optical Rotation of Fmoc-(3S)-1-pyrrolidine-3-carboxylic acid vs. (R)-Enantiomer

Fmoc-(3S)-1-pyrrolidine-3-carboxylic acid exhibits a specific optical rotation of -114° to -118° (c=1, Water, 20°C, 589 nm) [1]. This negative rotation definitively distinguishes it from the (R)-enantiomer (CAS 193693-65-1), which, based on the principle of enantiomeric opposition, would display an equivalent positive rotation [2]. The absolute value of rotation exceeds 114°, indicating high enantiomeric excess (ee) and structural purity essential for stereospecific peptide assembly [1].

Peptide Synthesis Chiral Building Block Enantiomeric Purity

Purity Specification of Fmoc-(3S)-1-pyrrolidine-3-carboxylic acid vs. Racemic Mixture

Commercially available Fmoc-(3S)-1-pyrrolidine-3-carboxylic acid is routinely specified at ≥95% purity by NMR . In contrast, racemic Fmoc-1-pyrrolidine-3-carboxylic acid (CAS 885951-89-3) contains both (3S) and (3R) enantiomers in a 1:1 mixture, effectively reducing the effective concentration of the desired (3S)-enantiomer to ≤50% [1]. This difference in stereochemical purity necessitates the use of the enantiopure compound for applications requiring defined stereochemistry, such as the synthesis of biologically active peptides and peptidomimetics .

Peptide Synthesis Quality Control NMR Purity

Storage Stability of Fmoc-(3S)-1-pyrrolidine-3-carboxylic acid vs. Boc-Protected Analogs

Fmoc-(3S)-1-pyrrolidine-3-carboxylic acid demonstrates defined storage stability when maintained at 0–8 °C . This requirement is consistent with the general stability profile of Fmoc-protected amino acids, which are stable under acidic conditions but labile to bases such as piperidine [1]. In contrast, Boc-protected pyrrolidine-3-carboxylic acid derivatives require strongly acidic conditions (e.g., TFA) for deprotection, which are incompatible with acid-labile resins and side-chain protecting groups commonly used in modern SPPS . This orthogonal stability profile makes the Fmoc derivative the preferred choice for standard SPPS workflows.

Peptide Synthesis Storage Condition Fmoc Chemistry

Application in Pyrrolidinyl Peptide Nucleic Acid (PNA) Synthesis

Fmoc-(3S)-1-pyrrolidine-3-carboxylic acid serves as a key precursor for the synthesis of conformationally restricted pyrrolidinyl peptide nucleic acid (PNA) monomers [1]. Specifically, pyrrolidine derivatives modified with nucleobases at the C-4 position are synthesized and incorporated into PNA oligomers via Fmoc-solid-phase peptide synthesis [2]. Pyrrolidinyl PNA analogs have been shown to exhibit improved binding affinity toward complementary DNA and RNA oligonucleotides compared to parent PNA adenine decamers, with increased thermal stability of duplexes [3]. The (3S) stereochemistry of the building block is critical for achieving the desired conformational constraint and hybridization properties.

Peptide Nucleic Acid PNA Antisense Gene Targeting

Optimal Application Scenarios for Fmoc-(3S)-1-pyrrolidine-3-carboxylic acid in Peptide and PNA Research


Solid-Phase Synthesis of Conformationally Constrained β-Peptides and Peptidomimetics

Researchers requiring the introduction of a cyclic β-amino acid residue with defined (3S) stereochemistry into a peptide backbone should prioritize Fmoc-(3S)-1-pyrrolidine-3-carboxylic acid. The Fmoc group ensures compatibility with standard SPPS protocols, while the pyrrolidine ring confers conformational rigidity that enhances metabolic stability and target binding . The ≥95% NMR purity and specific optical rotation of -114° to -118° provide quality assurance for reproducible synthesis [1].

Synthesis of Enantiopure Pyrrolidinyl PNA Monomers for Antisense Applications

The compound is a critical starting material for constructing pyrrolidinyl PNA monomers, which are incorporated into PNA oligomers with enhanced DNA/RNA binding properties [2]. The (3S) stereochemistry is essential for achieving the correct backbone conformation required for high-affinity hybridization [3]. Procuring the enantiopure (3S)-isomer avoids the need for chiral resolution of racemic intermediates, streamlining monomer synthesis and improving overall yield .

Medicinal Chemistry Optimization of Peptide-Based Drug Candidates

In structure-activity relationship (SAR) studies, substituting natural proline residues with (3S)-pyrrolidine-3-carboxylic acid can probe the effects of backbone constraint and charge distribution on receptor binding and pharmacokinetics. The Fmoc protection allows for facile incorporation into peptide libraries via automated SPPS . The orthogonal stability of the Fmoc group versus acid-labile side-chain protecting groups enables the synthesis of complex, multifunctional peptides without premature deprotection [4].

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